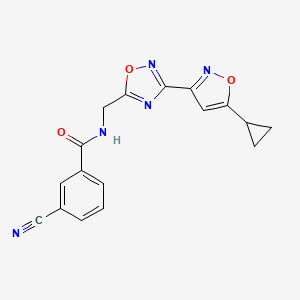

3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c18-8-10-2-1-3-12(6-10)17(23)19-9-15-20-16(22-25-15)13-7-14(24-21-13)11-4-5-11/h1-3,6-7,11H,4-5,9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYZAUXVEDZWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=CC(=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the cyano group and the construction of the heterocyclic rings. Common reagents used in these reactions include nitriles, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is with a molecular weight of approximately 318.29 g/mol.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Activities :

- Anticancer Properties : Studies indicate that derivatives of compounds containing oxadiazole and isoxazole moieties exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to 3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have shown the ability to induce apoptosis and cell cycle arrest in cancer cells.

Biological Research

In biological assays, this compound serves as a probe or ligand to study enzyme activity or receptor interactions. Its ability to modulate specific pathways can provide insights into disease mechanisms.

Case Studies :

- Cytotoxicity Assays : Research demonstrated that the compound significantly reduced viability in various cancer cell lines, suggesting its utility as a lead compound for further development.

- Molecular Docking Studies : In silico analyses indicated strong binding affinities with target proteins involved in cancer signaling pathways .

Industrial Applications

In the industrial context, this compound can be utilized in the synthesis of more complex molecules. Its unique structure allows it to act as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Functional Groups

Key Observations :

- The cyclopropyl group in the target compound may confer greater metabolic stability compared to unsubstituted isoxazole derivatives (e.g., Compound 6) .

- The 3-cyano substituent on benzamide is shared with CDPPB, suggesting a role in enhancing binding interactions via electron withdrawal or hydrogen bonding .

- Oxadiazole vs.

Key Observations :

Biological Activity

The compound 3-cyano-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide represents a novel class of benzamide derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the isoxazole and oxadiazole moieties followed by the introduction of the cyano and benzamide groups. The synthesis can be summarized as follows:

- Formation of 5-cyclopropylisoxazole : Cyclopropyl amine reacts with appropriate isocyanates.

- Synthesis of 1,2,4-Oxadiazole : Reaction of hydrazine derivatives with carboxylic acids.

- Coupling Reaction : The final step involves coupling the oxadiazole derivative with a benzoyl chloride to form the target compound.

Antifungal Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antifungal properties. For instance, derivatives similar to our compound have shown high activity against various fungal strains such as Botrytis cinerea and Fusarium graminearum. In particular:

- Inhibition Rates : Compounds structurally related to this compound showed inhibition rates ranging from 47.2% to 86.1% against Sclerotinia sclerotiorum .

| Compound | Inhibition Rate (%) |

|---|---|

| 3-CF3 | 77.8 |

| 3-Cl | 86.1 |

Anticancer Activity

In vitro studies have indicated that similar benzamide derivatives exhibit promising anticancer activities against various cancer cell lines including K562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma). The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| K562 | <1 |

| MCF-7 | 0.5 |

| HeLa | 0.8 |

The mechanism through which this compound exerts its biological effects is hypothesized to involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.

- Disruption of Fungal Cell Wall : The oxadiazole moiety may interfere with the biosynthesis of essential components in fungal cell walls.

Case Studies

Recent studies have highlighted the efficacy of such compounds in both laboratory settings and preliminary animal models. For example:

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reaction rates and solubility .

- Catalysts : Employ coupling agents (e.g., EDCI/HOBt) for amide bond formation, with temperatures maintained at 60–80°C to minimize side reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol can achieve >95% purity .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent connectivity and cyclopropyl group integrity .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected ~380–400 g/mol based on analogs) .

- X-ray Crystallography : Use SHELXL for refinement of crystallographic data to resolve ambiguities in the oxadiazole and isoxazole ring conformations .

Q. What structural features influence the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis in acidic media; stability assays (e.g., pH 7.4 buffer at 37°C for 24h) should quantify degradation .

- Steric Effects : The cyclopropyl group on the isoxazole moiety enhances steric protection against enzymatic degradation .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

- Assay Validation : Use orthogonal assays (e.g., cell viability via MTT and apoptosis via flow cytometry) to confirm activity .

- Target Specificity : Perform competitive binding assays with known inhibitors (e.g., kinase or protease inhibitors) to identify off-target effects .

- Data Normalization : Account for variations in cell line sensitivity (e.g., IC₅₀ values in HeLa vs. MCF-7 cells) using Z-factor statistical analysis .

Q. What strategies can elucidate the compound’s mechanism of action against cancer targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or Aurora B) based on the oxadiazole scaffold’s electron-deficient nature .

- Transcriptomics : RNA-seq profiling of treated cancer cells to identify differentially expressed pathways (e.g., apoptosis or cell cycle regulation) .

- SAR Studies : Synthesize analogs with modified isoxazole substituents (e.g., replacing cyclopropyl with methyl) to assess activity trends .

Q. How can crystallographic data refinement challenges be addressed?

Methodological Answer:

- Software Tools : SHELXD for phase problem resolution and SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for the oxadiazole ring .

- Twinned Data : Apply the TWINABS module to correct for pseudo-merohedral twinning, common in small-molecule crystals with planar moieties .

Q. How to design structure-activity relationship (SAR) studies to enhance efficacy?

Methodological Answer:

- Substituent Variation : Systematically modify the benzamide’s cyano group (e.g., -CF₃ or -NO₂) to evaluate electronic effects on target binding .

- Bioisosteric Replacement : Replace the isoxazole ring with 1,2,3-triazole and compare potency in enzyme inhibition assays .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.